molecular formula C15H19NO3 B13053661 Benzyl (3-methyl-4-oxocyclohexyl)carbamate

Benzyl (3-methyl-4-oxocyclohexyl)carbamate

Cat. No.: B13053661
M. Wt: 261.32 g/mol
InChI Key: GHOKEZNGCZAWOL-UHFFFAOYSA-N
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Description

Benzyl (3-methyl-4-oxocyclohexyl)carbamate is an organic compound with the molecular formula C15H19NO3 It is a derivative of carbamic acid and features a benzyl group attached to a 3-methyl-4-oxocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methyl-4-oxocyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-methyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Benzyl (3-methyl-4-oxocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl N-(3-methyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C15H19NO3/c1-11-9-13(7-8-14(11)17)16-15(18)19-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,18)

InChI Key

GHOKEZNGCZAWOL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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